molecular formula C10H12N2NiO8-2 B1233605 Ethylenediaminetetraacetatonickelate(2-)

Ethylenediaminetetraacetatonickelate(2-)

Cat. No.: B1233605
M. Wt: 346.9 g/mol
InChI Key: HTLPAEWBUABNNS-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylenediaminetetraacetatonickelate(2−) is a coordination complex in which nickel(II) is chelated by the hexadentate ligand ethylenediaminetetraacetate (EDTA). The ligand binds to the central nickel ion through four oxygen atoms (from carboxylate groups) and two nitrogen atoms (from the amine groups), forming a stable octahedral geometry . This complex is notable for its high thermodynamic stability and kinetic inertness, which arise from the strong chelating ability of EDTA. Such properties make it relevant in industrial catalysis, wastewater treatment (for heavy metal sequestration), and biochemical applications .

Properties

Molecular Formula

C10H12N2NiO8-2

Molecular Weight

346.9 g/mol

IUPAC Name

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel(2+)

InChI

InChI=1S/C10H16N2O8.Ni/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-4

InChI Key

HTLPAEWBUABNNS-UHFFFAOYSA-J

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ni+2]

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ni+2]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Ethylenediaminetetraacetatonickelate(2−) is structurally analogous to other EDTA-derived metal complexes but differs in ligand substituents and backbone rigidity. A key comparison is with cyclohexylenediaminetetraacetatonickelate(II) (CDTA–Ni(II)), where the ethylene backbone of EDTA is replaced with a cyclohexylene group. This substitution introduces steric hindrance and alters electronic properties:

  • EDTA–Ni(II) : Flexible ethylene backbone allows easier ligand reorganization during substitution reactions.
  • CDTA–Ni(II) : Rigid cyclohexylene group restricts conformational flexibility, reducing accessibility to the nickel center .

Kinetic Behavior in Substitution Reactions

Studies comparing the substitution kinetics of hydrated Cu(II) ions with EDTA–Ni(II) and CDTA–Ni(II) reveal stark differences:

  • EDTA–Ni(II) : At low pH (<4), Cu(II) attacks the nickel complex, with the rate-determining step being the dissociation of the Ni–N bond. The reaction proceeds via a ligand-exchange mechanism .
  • CDTA–Ni(II): No Cu(II) substitution occurs below pH 4 due to steric shielding of the nickel center by the bulky cyclohexylene group. Substitution is only observed at higher pH, where deprotonation improves ligand lability .

pH-Dependent Reactivity

  • EDTA–Ni(II) : Forms 1:2 Cu(II) complexes at pH 5, where initial Cu(II) binding blocks further complexation, indicating competitive coordination at intermediate pH .
  • CDTA–Ni(II) : Lacks such pH-dependent stoichiometric changes due to its steric constraints, favoring 1:1 complexes even under acidic conditions .

Table 1: Comparative Properties of EDTA–Ni(II) and CDTA–Ni(II)

Property Ethylenediaminetetraacetatonickelate(2−) Cyclohexylenediaminetetraacetatonickelate(II)
Ligand Backbone Ethylene Cyclohexylene
Steric Hindrance Low High
Substitution by Cu(II) Active below pH 4 Inactive below pH 4
Rate-Determining Step Ni–N bond dissociation Steric blocking of Cu(II) approach
Complex Stoichiometry 1:2 Cu(II) at pH 5 1:1 Cu(II) (pH-independent)

Key Research Findings:

The substitution mechanism in EDTA–Ni(II) is governed by the lability of the Ni–N bond, while CDTA–Ni(II) reactivity is hindered by steric effects .

pH modulates the accessibility of the nickel center in EDTA–Ni(II), enabling competitive complexation, whereas CDTA–Ni(II) remains inert under acidic conditions .

Mechanistic and Practical Implications

The contrasting behavior of these complexes highlights the role of ligand design in tuning reactivity. EDTA–Ni(II)’s flexibility makes it suitable for dynamic applications like catalysis, whereas CDTA–Ni(II)’s rigidity is advantageous in environments requiring stable chelation. Further studies on analogous complexes (e.g., propylenediamine-based variants) could expand this mechanistic understanding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylenediaminetetraacetatonickelate(2-)
Reactant of Route 2
Reactant of Route 2
Ethylenediaminetetraacetatonickelate(2-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.